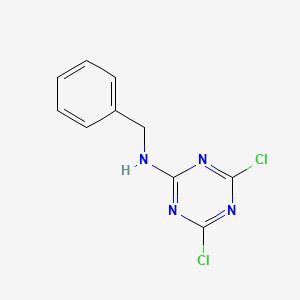

N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine

Overview

Description

“N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine” is a chemical compound with the CAS Number: 30369-82-5 . It has a molecular weight of 255.11 . The IUPAC name for this compound is N-benzyl-N-(4,6-dichloro-1,3,5-triazin-2-yl)amine .

Synthesis Analysis

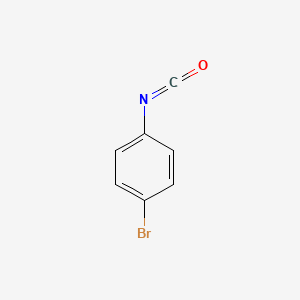

The synthesis of 1,3,5-triazine derivatives can be achieved from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The use of microwave irradiation can speed up the synthesis process, resulting in products of higher purity .Molecular Structure Analysis

The InChI code for “N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine” is 1S/C10H8Cl2N4/c11-8-14-9(12)16-10(15-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14,15,16) .Chemical Reactions Analysis

The compound exhibits antimicrobial activity . Some variants of 1,3,5-triazine derivatives, which can be obtained by replacing chloride ions in cyanuric chloride, have been investigated as biologically active small molecules . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities .Physical And Chemical Properties Analysis

“N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine” is a solid at room temperature .Scientific Research Applications

Antimicrobial Activity

- Application Summary : N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine derivatives have been investigated for their antimicrobial activity. These compounds exhibit antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .

- Methods of Application : The derivatives were prepared by conventional methods or using microwave irradiation. Using microwave irradiation gave the desired products in less time, good yield, and higher purity .

- Results : Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli. Compounds (10), (16), (25), and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin, while the activity of compound (13) is about 50% of that of ampicillin. Compounds (13) and (14) have antimicrobial activity against E. coli comparable to that of ampicillin, while the activity of compounds (9 – 12) and (15) is about 50% of that of ampicillin .

Immobilization of Silver Nanoparticles

- Application Summary : N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine-based polymers have been used for the immobilization of silver nanoparticles .

- Methods of Application : The polymers were prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane employing conventional heating and microwave irradiation .

- Results : The microwave irradiation provides the target polymers in less reaction time with higher yields and purities. The results from the thermogravimetric analysis revealed that microwave technique enhanced the thermal behavior of the prepared polymers .

Antimicrobial Agents

- Application Summary : Triazine-derived quaternary ammonium salts (TQAS) have been prepared with an easy, atom efficient, economically sustainable strategy and tested as antimicrobial agents .

- Methods of Application : The TQAS have been prepared with an easy, atom efficient, economically sustainable strategy .

- Results : TQAS have low MIC and low cytotoxicity. They have been tested as antimicrobial agents, reaching MIC values below 10 mg L 1 .

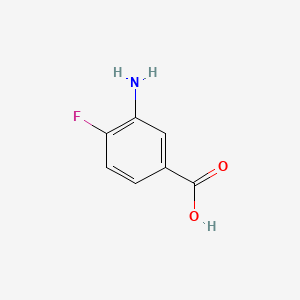

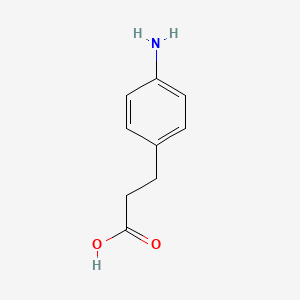

Antimicrobial Activity of Aminobenzoic Acid Derivatives

- Application Summary : 1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared and evaluated for their antimicrobial activity .

- Methods of Application : The derivatives were prepared by conventional method or by using microwave irradiation .

- Results : Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

Antimicrobial Agents

- Application Summary : Triazine-derived quaternary ammonium salts (TQAS) have been prepared with an easy, atom efficient, economically sustainable strategy and tested as antimicrobial agents .

- Methods of Application : The TQAS have been prepared with an easy, atom efficient, economically sustainable strategy .

- Results : TQAS have low MIC and low cytotoxicity. They have been tested as antimicrobial agents, reaching MIC values below 10 mg L 1 .

Antimicrobial Activity of Aminobenzoic Acid Derivatives

- Application Summary : 1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared and evaluated for their antimicrobial activity .

- Methods of Application : The derivatives were prepared by conventional method or by using microwave irradiation .

- Results : Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

Safety And Hazards

Future Directions

The future directions for “N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine” and similar compounds could involve further exploration of their antimicrobial properties . As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules .

properties

IUPAC Name |

N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4/c11-8-14-9(12)16-10(15-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEAITOMWXXDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275281 | |

| Record name | N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine | |

CAS RN |

30369-82-5 | |

| Record name | N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

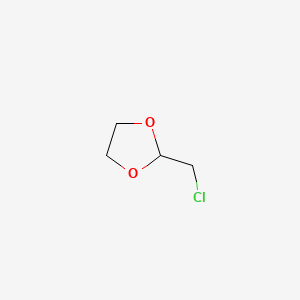

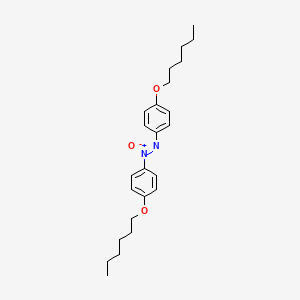

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)